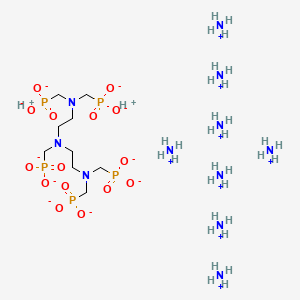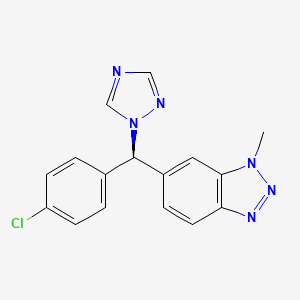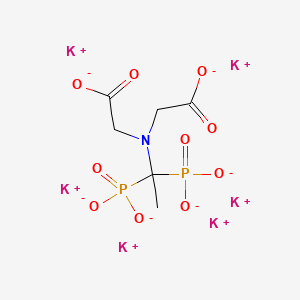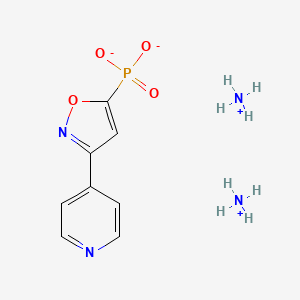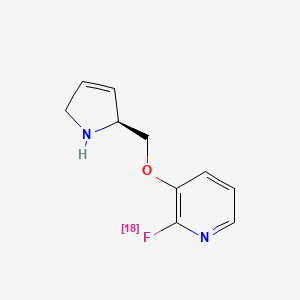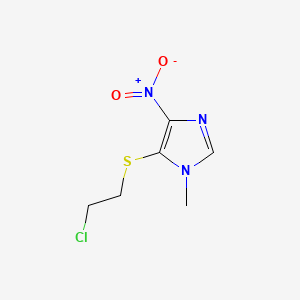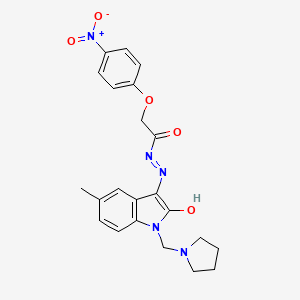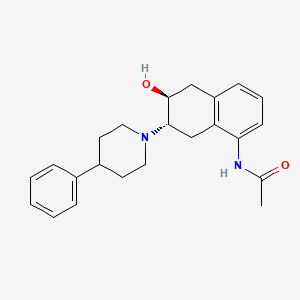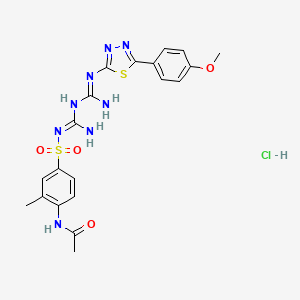
Benzanilide, 2'-(((3-pyridylmethyl)amino)oxalyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzanilide, 2’-(((3-pyridylmethyl)amino)oxalyl)- is a complex organic compound that belongs to the class of benzanilides. Benzanilides are known for their diverse applications in pharmaceuticals and agrochemicals due to their bioactive properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzanilides, including 2’-(((3-pyridylmethyl)amino)oxalyl)-benzanilide, typically involves the condensation of carboxylic acids with amines. One common method is the diversity-oriented synthesis (DOS) approach, which allows for the creation of a wide range of hydroxylated benzanilides with excellent regioselectivity . This method often employs catalysts such as Ru(II) and Pd(II) to achieve high yields and good tolerance of functional groups .
Industrial Production Methods
Industrial production of benzanilides may involve large-scale synthesis using similar condensation reactions. The choice of catalysts and reaction conditions can be optimized to ensure high efficiency and minimal side reactions. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzanilide, 2’-(((3-pyridylmethyl)amino)oxalyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups into the molecule, enhancing its bioactivity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzanilides with different functional groups.
Scientific Research Applications
Benzanilide, 2’-(((3-pyridylmethyl)amino)oxalyl)- has several scientific research applications:
Chemistry: It is used in the synthesis of small molecule libraries for drug discovery.
Biology: The compound’s bioactive properties make it a valuable tool for studying biological pathways and interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial products due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of benzanilide, 2’-(((3-pyridylmethyl)amino)oxalyl)- involves its interaction with specific molecular targets. The presence of the pyridylmethyl and oxalyl groups allows the compound to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Hydroxylated Benzanilides: These compounds have hydroxyl groups that enhance their bioactivity and are used in similar applications.
Substituted Benzanilides: Compounds with various substituents on the benzanilide core can have different properties and applications.
Uniqueness
Benzanilide, 2’-(((3-pyridylmethyl)amino)oxalyl)- is unique due to the presence of both the pyridylmethyl and oxalyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
85080-26-8 |
|---|---|
Molecular Formula |
C21H17N3O3 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[2-[2-oxo-2-(pyridin-3-ylmethylamino)acetyl]phenyl]benzamide |
InChI |
InChI=1S/C21H17N3O3/c25-19(21(27)23-14-15-7-6-12-22-13-15)17-10-4-5-11-18(17)24-20(26)16-8-2-1-3-9-16/h1-13H,14H2,(H,23,27)(H,24,26) |
InChI Key |
PLLHUDKOEPXNLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-but-2-enedioic acid;3-[4-[3-(dimethylamino)-1-phenylpropyl]piperazin-1-yl]propan-1-ol](/img/structure/B15185643.png)

